3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
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Overview
Description
3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid is a heterocyclic compound that contains a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a dicarbonyl compound in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
- 4-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
- 6-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
Uniqueness
3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid is unique due to its specific substitution pattern on the thiazine ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
90137-13-6 |
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Molecular Formula |
C6H5NO4S |
Molecular Weight |
187.18 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-1,3-thiazine-6-carboxylic acid |
InChI |
InChI=1S/C6H5NO4S/c1-7-4(8)2-3(5(9)10)12-6(7)11/h2H,1H3,(H,9,10) |
InChI Key |
QGIYLPKVCXXCIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(SC1=O)C(=O)O |
Origin of Product |
United States |
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